molecular formula C23H22F3N3O4S B11572379 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11572379
M. Wt: 493.5 g/mol
InChI Key: TYLMJJWGANVUAT-UHFFFAOYSA-N
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Description

2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the Sulfanyl Group: This can be done through nucleophilic substitution reactions.

    Coupling with the Aromatic Ring: This step typically involves palladium-catalyzed cross-coupling reactions.

    Final Acetamide Formation: This is achieved through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and mechanisms, particularly those involving sulfur-containing compounds.

    Industrial Applications: The compound may find use in the synthesis of advanced polymers or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and sulfanyl groups may play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
  • **2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-propoxyphenyl)acetamide

Uniqueness

The unique combination of the trifluoromethyl group and the sulfanyl group in 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide distinguishes it from similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H22F3N3O4S

Molecular Weight

493.5 g/mol

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C23H22F3N3O4S/c1-4-33-16-8-6-15(7-9-16)27-21(30)13-34-22-28-17(12-20(29-22)23(24,25)26)14-5-10-18(31-2)19(11-14)32-3/h5-12H,4,13H2,1-3H3,(H,27,30)

InChI Key

TYLMJJWGANVUAT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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